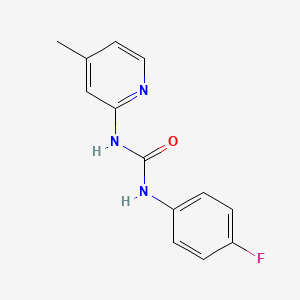

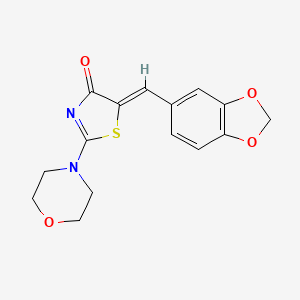

![molecular formula C13H17NO5S B5512925 ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar sulfonyl compounds involves multiple steps, including condensation, nucleophilic addition, and substitution reactions. For instance, the fabrication of 4-phenyl-2-butanone, which shares a related sulfonyl group, is synthesized using ethanol, acetic acid, and strong acid as a catalyst through a series of reactions including Claisen's condensation (Jiangli Zhang, 2005). Another example is the synthesis of (S)-ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, which involves single-crystal X-ray diffraction for molecular structure determination (Shang et al., 2011).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction techniques. The study by Shang et al. (2011) provided crystal structure details of a related compound, elucidating the arrangement of atoms and molecular geometry, which is crucial for understanding the compound's chemical behavior.

Chemical Reactions and Properties

Sulfone-based compounds participate in various chemical reactions, offering a wide range of applications. For example, 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs acts as an efficient catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the compound's role in facilitating organic transformations (J. Safaei‐Ghomi et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are critical for the practical use of chemical compounds. The physicochemical properties and complex formation study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates by Chekanova et al. (2014) explored these aspects, providing insight into how the compound interacts with other substances and its stability under various conditions (L. Chekanova et al., 2014).

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

Ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate serves as a key intermediate in the synthesis of compounds with potential anti-inflammatory properties. It is used in the fabrication of 4-phenyl-2-butanone, an important medium for synthesizing medicine aimed at reducing inflammation (Jiangli Zhang, 2005). This exemplifies its role in the development of new therapeutic agents.

Material Science and Membrane Technology

In membrane technology, modifications of sulfonated polymers, which relate to the functional groups present in this compound, have been studied for their swelling properties. These properties are crucial for the performance of proton-conducting membranes in fuel cells (V. Saarinen et al., 2007). This research highlights the compound's relevance in enhancing the efficiency of renewable energy technologies.

Organic Synthesis Techniques

Organic synthesis techniques often utilize compounds like this compound for selective hydrolysis and as precursors in the synthesis of complex molecules. Studies have shown its utility in selective hydrolysis reactions, underscoring the compound's versatility in organic chemistry (L. Chan et al., 2008). This application is vital for the development of highly selective synthetic pathways.

Fluorescence and Sensing Applications

The compound's derivatives have been explored for their potential in creating fluorescent molecular probes. These probes are useful in a variety of biological events and processes, indicating the compound's contribution to advancements in bioimaging and diagnostics (Z. Diwu et al., 1997). This research area demonstrates the compound's application in enhancing our understanding of biological systems at the molecular level.

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 3-(4-acetamidophenyl)sulfonylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-3-19-13(16)8-9-20(17,18)12-6-4-11(5-7-12)14-10(2)15/h4-7H,3,8-9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTZTGNBVMQDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

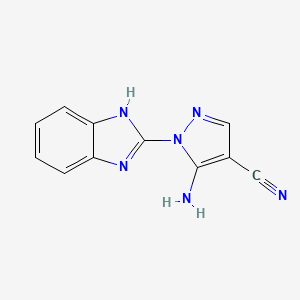

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

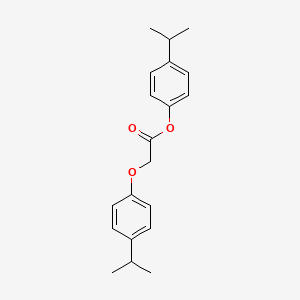

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

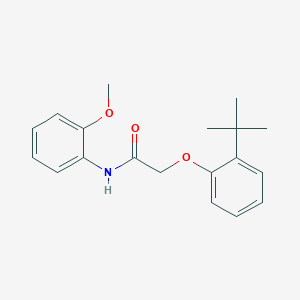

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)